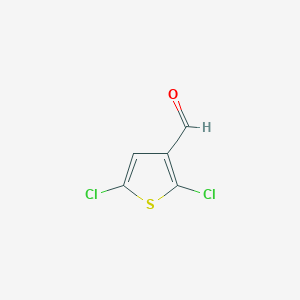

Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

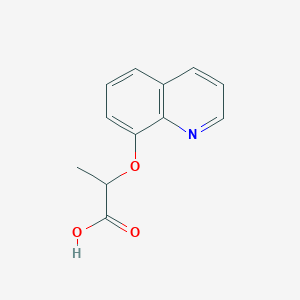

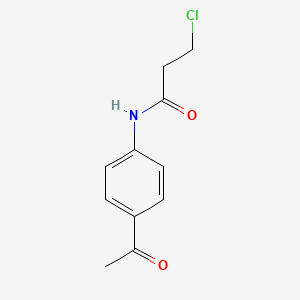

Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound with the molecular formula C11H13NO3S . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound includes an ethyl ester group, a benzothiophene ring, and an amino group . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 239.3 . More specific physical and chemical properties would need to be determined experimentally.Applications De Recherche Scientifique

Chemistry and Synthesis

Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate serves as a fundamental compound in organic synthesis and chemical transformations. In one study, this compound was used in the reaction with primary amines under specific conditions, leading to the formation of ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, with structures confirmed by X-ray analysis (Shipilovskikh et al., 2014). This exemplifies its role in synthesizing complex molecules, demonstrating its utility in creating derivatives with potential for further application in medicinal chemistry and materials science.

Pharmacological Applications

The compound's derivates exhibit significant biological activity, including antimicrobial and anti-inflammatory properties. For instance, a transformation of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate led to the synthesis of compounds screened for antibacterial, antifungal, and anti-inflammatory activities, with some showing promising results (Narayana et al., 2006). This highlights its importance in the development of new therapeutic agents.

Antioxidant Activity

Further chemical modifications of ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate have led to the creation of derivatives with evaluated antioxidant activities. A study involving the Gewald reaction produced compounds that were screened for their ability to act as antioxidants, demonstrating the compound's versatility in synthesizing molecules with potential benefits for combating oxidative stress (Aghekyan et al., 2020).

Synthesis of Heterocyclic Compounds

The compound has also been instrumental in synthesizing various heterocyclic compounds, illustrating its wide-ranging applications in organic chemistry. For example, its reactions have yielded novel heterocyclic compounds with potential hypnotic activity, underscoring its utility in creating pharmacologically active molecules (Ghorab et al., 1995).

Safety And Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Orientations Futures

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential applications in proteomics research . Additionally, more detailed studies could be conducted to determine its physical and chemical properties, as well as its safety and hazards.

Propriétés

IUPAC Name |

ethyl 2-amino-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-2-15-11(14)8-6-4-3-5-7(13)9(6)16-10(8)12/h2-5,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNVFGZAADIYSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385227 |

Source

|

| Record name | ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26659850 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

CAS RN |

96334-44-0 |

Source

|

| Record name | ethyl 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B1351227.png)

![[6-(Diethylamino)-3-pyridinyl]methanol](/img/structure/B1351233.png)

![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1351241.png)

![N-[2-(oxiran-2-ylmethoxy)phenyl]acetamide](/img/structure/B1351242.png)